ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate is an organic compound belonging to the class of cyanoacrylates. It is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a propenoate backbone. This compound is of significant interest in organic synthesis and industrial applications due to its versatile reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 4-methylbenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming imines or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines or hydrazines in the presence of a catalyst.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Imines or Amines: From nucleophilic addition.
Carboxylic Acids: From hydrolysis.
Alcohols or Amines: From reduction.
Scientific Research Applications
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive cyano and ester groups.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-phenylprop-2-enoate
- Ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3-methylphenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct steric and electronic properties. This influences its reactivity and the types of derivatives that can be synthesized from it .
Properties
CAS No. |
29708-09-6 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3/b12-8- |
InChI Key |
KKIZDEFOEGGSKX-WQLSENKSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)C#N |
Purity |
95 |
Origin of Product |
United States |
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